1,3,5-Triazine-2,4,6-tricarbaldehyde is a heterocyclic compound characterized by its triazine ring structure with three aldehyde functional groups. Its molecular formula is and it has a molecular weight of approximately 165.11 g/mol. The compound is notable for its potential applications in various fields due to its unique chemical properties and structural features, particularly in organic synthesis and materials science .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods exist for synthesizing 1,3,5-triazine-2,4,6-tricarbaldehyde:
1,3,5-Triazine-2,4,6-tricarbaldehyde has potential applications in:
The compound's unique structure allows for diverse applications across multiple scientific disciplines .
1,3,5-Triazine-2,4,6-tricarbaldehyde shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | C9H6O6 | Contains hydroxyl groups enhancing reactivity |
1,3,5-Triazine-2,4-dicarboxaldehyde | C6H4N4O4 | Contains carboxylic acid groups |
1,3,5-Triazine-2-carboxaldehyde | C4H3N3O2 | Simpler structure with one carboxaldehyde group |
The uniqueness of 1,3,5-triazine-2,4,6-tricarbaldehyde lies in its combination of three aldehyde functionalities on a triazine ring structure which differentiates it from other similar compounds that may contain different functional groups or fewer reactive sites .
1,3,5-Triazine-2,4,6-tricarbaldehyde features a planar six-membered triazine ring ($$ \text{C}3\text{N}3 $$) with three aldehyde (-CHO) groups substituted at the 2nd, 4th, and 6th positions. The symmetry of the molecule is evident in its SMILES notation ($$ \text{C(=O)C1=NC(=NC(=N1)C=O)C=O} $$) and InChIKey ($$ \text{NRVHZCZYBNCGHM-UHFFFAOYSA-N} $$). Computational analyses confirm its aromaticity, with delocalized π-electrons across the ring and conjugated carbonyl groups contributing to its stability.
The compound’s IUPAC name, 1,3,5-triazine-2,4,6-tricarbaldehyde, reflects its systematic substitution pattern. Alternative synonyms include s-triazine tris-aldehyde and 1,3,5-Triazine-2,4,6-tricarboxaldehyde, though these are less commonly used in modern literature.
While detailed experimental data on melting point, solubility, and stability remain limited, the presence of polar aldehyde groups suggests moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The electron-withdrawing nature of the aldehydes likely reduces the basicity of the triazine ring compared to analogues like melamine.
The molecular structure of 1,3,5-triazine-2,4,6-tricarbaldehyde consists of a planar six-membered triazine ring with three aldehyde (-CHO) substituents arranged symmetrically. Each aldehyde group is conjugated to the triazine ring via σ-bonds, creating a rigid, electron-deficient framework. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of the triazine core polarizes the aldehyde groups, enhancing their electrophilicity [1] [3].
The bond lengths between the triazine nitrogen atoms and adjacent carbon atoms are approximately 1.33 Å, typical for aromatic C-N bonds in heterocyclic systems. The C=O bond lengths in the aldehyde groups measure ~1.21 Å, consistent with carbonyl double bonds. Non-covalent interactions, such as intramolecular hydrogen bonding between aldehyde oxygen atoms and neighboring hydrogen atoms, contribute to the compound’s stability [3] [4].
Crystallographic data for 1,3,5-triazine-2,4,6-tricarbaldehyde remains limited in published literature. However, studies on analogous triazine derivatives, such as 2,4,6-tributoxybenzene-1,3,5-tricarbaldehyde, reveal monoclinic crystal systems with space group P2₁/c. These structures exhibit layered arrangements stabilized by π-π stacking interactions between triazine rings (interplanar distances: 3.4–3.6 Å) and van der Waals forces between aliphatic chains [3].
Conformational flexibility is restricted due to the compound’s symmetry. Rotational energy barriers for aldehyde groups, calculated using variable-temperature NMR, exceed 15 kcal/mol, indicating limited free rotation at room temperature [4].
FT-IR Spectroscopy: Key absorption bands include:
NMR Spectroscopy:
Mass Spectrometry:
The compound exhibits moderate thermal stability, with decomposition onset temperatures near 180°C under inert atmospheres. Differential scanning calorimetry (DSC) reveals an endothermic melting transition at 220–225°C, followed by exothermic decomposition [3].
Reactivity is dominated by the aldehyde groups, which participate in:
The electron-deficient triazine core facilitates electrophilic aromatic substitution at the meta positions relative to the aldehydes, though this reactivity is suppressed by the substituents’ electron-withdrawing effects [4].